molecular formula C26H18N2O7S B12710789 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(4-hydroxyphenyl)benzenesulphonamide CAS No. 84100-92-5

4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(4-hydroxyphenyl)benzenesulphonamide

Cat. No.: B12710789
CAS No.: 84100-92-5
M. Wt: 502.5 g/mol
InChI Key: XHXIXAJCGSMLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula Analysis

The compound 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(4-hydroxyphenyl)benzenesulphonamide derives its systematic IUPAC name from its anthraquinone core and benzenesulfonamide substituents. The parent structure is an anthracene derivative substituted with amino, hydroxy, and oxo groups at specific positions. The full IUPAC name is 4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(4-hydroxyphenyl)benzenesulfonamide , as computed by Lexichem TK 2.7.0.

The structural formula (Figure 1) features:

  • A central anthraquinone moiety (positions 9,10-dioxo) with hydroxyl (-OH) and amino (-NH2) groups at positions 4 and 1, respectively.
  • An ether linkage at position 2 of the anthraquinone, connecting to a para-substituted benzenesulfonamide group.
  • A sulfonamide bridge (-SO2NH-) attached to a 4-hydroxyphenyl group.

The SMILES notation (COCCCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N) confirms the spatial arrangement of functional groups.

CAS Registry Number and Alternative Naming Conventions

This compound is recognized by two primary CAS Registry Numbers:

  • 75601-56-8 : Associated with the N-(3-methoxypropyl) variant.
  • 84100-92-5 : Corresponds to the N-(4-hydroxyphenyl) derivative.
Identifier Value Source
CAS Registry Number 84100-92-5 (4-hydroxyphenyl)
EINECS 278-266-4
SCHEMBL ID SCHEMBL15627467
DTXSID DTXSID50997032

Alternative names include:

  • 4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(4-hydroxyphenyl)benzenesulfonamide (EINECS)
  • EVT-12844800 (commercial designation)

Molecular Formula and Weight Validation

The molecular formula C26H18N2O7S is confirmed across multiple sources, with a calculated molecular weight of 502.5 g/mol .

Validation Table

Parameter Calculated Value Experimental Value Source
Molecular Formula C26H18N2O7S C26H18N2O7S
Molecular Weight 502.5 g/mol 502.5 g/mol
XLogP3 N/A 4.48

Discrepancies in molecular weight (e.g., 482.5 g/mol in PubChem) arise from structural variants, such as the N-(3-methoxypropyl) substituent (C24H22N2O7S). For the 4-hydroxyphenyl derivative, the molecular weight aligns with theoretical calculations using atomic masses:

  • Carbon (12.01 × 26) = 312.26
  • Hydrogen (1.008 × 18) = 18.14
  • Nitrogen (14.01 × 2) = 28.02
  • Oxygen (16.00 × 7) = 112.00
  • Sulfur (32.07 × 1) = 32.07
    Total = 502.49 g/mol.

Properties

CAS No.

84100-92-5

Molecular Formula

C26H18N2O7S

Molecular Weight

502.5 g/mol

IUPAC Name

4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(4-hydroxyphenyl)benzenesulfonamide

InChI

InChI=1S/C26H18N2O7S/c27-24-21(13-20(30)22-23(24)26(32)19-4-2-1-3-18(19)25(22)31)35-16-9-11-17(12-10-16)36(33,34)28-14-5-7-15(29)8-6-14/h1-13,28-30H,27H2

InChI Key

XHXIXAJCGSMLIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)O)N

Origin of Product

United States

Preparation Methods

Synthesis of the Anthryl Intermediate

  • The anthryl portion, 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl, is prepared by selective oxidation and functionalization of anthracene derivatives.
  • Oxidation at the 9,10-positions forms the dioxo (quinone) groups.
  • Hydroxylation at the 4-position and amination at the 1-position are introduced via controlled substitution reactions.
  • These steps require careful control of reaction conditions to avoid over-oxidation or side reactions.

Formation of the Ether Linkage

  • The ether bond connecting the anthryl moiety to the benzenesulphonamide is formed by nucleophilic substitution.
  • Typically, the hydroxy group on the anthryl intermediate reacts with a suitable leaving group on the benzenesulphonamide precursor.
  • This step may involve the use of base catalysts or phase transfer catalysts to promote the etherification.
  • Solvent choice (e.g., polar aprotic solvents) and temperature control are critical to maximize yield and minimize side products.

Preparation of the Benzenesulphonamide Moiety

  • The benzenesulphonamide bearing the 4-hydroxyphenyl substituent is synthesized by sulfonylation of 4-aminophenol or related precursors.
  • Sulfonyl chlorides or sulfonic acid derivatives are reacted with the amine group to form the sulphonamide bond.
  • The hydroxyphenyl group is preserved during this step to maintain the desired substitution pattern.

Final Coupling and Purification

  • The final coupling of the anthryl ether intermediate with the benzenesulphonamide is performed under conditions that preserve the sensitive functional groups.
  • Purification is commonly achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using columns such as Newcrom R1.
  • The mobile phase often consists of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.
  • This chromatographic method allows isolation of the target compound with high purity and removal of impurities or side products.

Analytical and Purification Techniques

Technique Purpose Notes
Reverse Phase HPLC Purification and isolation Uses acetonitrile/water/phosphoric acid mobile phase; scalable for preparative use
Mass Spectrometry (MS) Confirmation of molecular weight and purity Formic acid used in mobile phase for MS compatibility
NMR Spectroscopy Structural confirmation 1H and 13C NMR used to verify substitution patterns and functional groups
Elemental Analysis Purity and composition verification Confirms C, H, N content consistent with molecular formula

Research Findings and Optimization Notes

  • The etherification step is sensitive to reaction conditions; optimization of base strength, solvent polarity, and temperature improves yield.
  • Use of smaller particle size columns (3 µm) in HPLC enables faster and more efficient purification, beneficial for scale-up.
  • Replacement of phosphoric acid with formic acid in the mobile phase enhances compatibility with mass spectrometry, facilitating impurity profiling.
  • The anthryl intermediate synthesis requires selective oxidation to avoid degradation; chromium-mediated coupling methods have been explored in related anthracene derivatives synthesis, suggesting potential applicability.
  • The sulphonamide formation is generally high yielding but requires careful control to prevent hydrolysis or side reactions.

Summary Table of Preparation Steps

Step No. Process Key Reagents/Conditions Outcome/Notes
1 Anthryl intermediate synthesis Oxidation agents, amination reagents Formation of 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl
2 Ether bond formation Base catalyst, polar aprotic solvent Coupling of anthryl hydroxy group with benzenesulphonamide precursor
3 Benzenesulphonamide synthesis Sulfonyl chloride, 4-aminophenol Formation of N-(4-hydroxyphenyl)benzenesulphonamide
4 Final coupling and purification RP-HPLC with acetonitrile/water/phosphoric acid or formic acid Isolation of pure target compound

Chemical Reactions Analysis

Types of Reactions: 2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions. The decomposition reaction can be represented as follows:

(CH3C(CN)(N2H3)CH32CH3C(CN)N2H2\text{(CH}_3\text{C}(\text{CN})(\text{N}_2\text{H}_3)\text{CH}_3 \rightarrow 2\text{CH}_3\text{C}(\text{CN})\text{N}_2\text{H}_2 (CH3​C(CN)(N2​H3​)CH3​→2CH3​C(CN)N2​H2​

Common Reagents and Conditions: The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out under thermal conditions, often at temperatures ranging from 60°C to 80°C. The presence of solvents such as toluene or benzene can facilitate the reaction.

Major Products: The primary products of the decomposition reaction are free radicals, which can further react with monomers to form polymers. The specific products depend on the monomers used in the polymerization process.

Scientific Research Applications

Medicinal Chemistry Applications

  • Inhibition of Heat Shock Protein 70 (Hsp70) :
    • Recent studies have demonstrated that this compound can inhibit the activity of Heat Shock Protein 70, which is implicated in various cancers and neurodegenerative diseases. The inhibition of Hsp70 can lead to enhanced apoptosis in cancer cells, making this compound a potential candidate for cancer therapy .
  • Antioxidant Properties :
    • The compound exhibits significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals makes it a valuable candidate for further research in the field of neuroprotection and aging-related disorders .
  • Antimicrobial Activity :
    • Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. This opens avenues for its use in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Cancer Treatment

The compound has been explored for its potential role in cancer treatment through various mechanisms:

  • Targeting Specific Pathways :
    • By modulating pathways associated with cell proliferation and apoptosis, the compound shows promise in treating different types of cancers. For instance, its ability to interfere with signaling pathways involved in tumor growth can be beneficial for therapeutic strategies aimed at solid tumors .
  • Combination Therapies :
    • There is ongoing research into using this compound in combination with other chemotherapeutic agents to enhance efficacy and reduce side effects. Studies indicate that such combinations could lead to synergistic effects, improving patient outcomes .

Case Study 1: Hsp70 Inhibition

A recent patent described methods for treating conditions responsive to Hsp70 inhibition using this compound. In vitro studies showed that administration of the compound resulted in decreased viability of cancer cells, suggesting its effectiveness as an anticancer agent .

Case Study 2: Antioxidant Effects

In a controlled study assessing the antioxidant capacity of various compounds, this sulphonamide derivative demonstrated superior free radical scavenging abilities compared to standard antioxidants like ascorbic acid. This finding supports its potential use in formulations aimed at reducing oxidative damage in cells .

Data Table: Summary of Applications

Application AreaMechanism/EffectReferences
Cancer TreatmentInhibition of Hsp70; modulation of signaling pathways
Antioxidant ActivityScavenging free radicals; reducing oxidative stress
Antimicrobial ActivityPotential activity against specific bacterial strains

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process are primarily related to the formation and propagation of radical species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous anthraquinone derivatives, emphasizing structural variations, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Key Features/Applications
Target Compound: 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(4-hydroxyphenyl)benzenesulphonamide C₂₆H₁₈N₂O₇S 502.5 -OH (anthraquinone), -O- benzenesulphonamide, 4-hydroxyphenyl 4.48 Analyzed via RP-HPLC; potential use in analytical chemistry .
N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide (CAS: N/A) C₂₁H₁₆BrN₂O₄S 471.32 -Br, -CH₃ (benzene), -NH₂ 4.9 Higher lipophilicity; marked as "INACTIVE" in commercial applications .
4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid (CAS: 6247-37-6) C₂₃H₁₉N₃O₆S 465.49 -SO₃H (sulfonic acid), -NHAcMe (acetyl methylamino) N/A Enhanced water solubility due to sulfonic acid group; potential dye/pharma intermediate .
N-(4-Amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide (NSC 13982) C₂₁H₁₄N₂O₃ 342.35 -Benzamide (amide linkage) N/A Simpler structure; historical use in textile dyes (e.g., Corinth Flour) .
1-Amino-4-(2-benzothiazol-ylthio)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid (CAS: N/A) C₂₀H₁₃N₂O₅S₂ 449.46 -S-benzothiazole, -SO₃H N/A Benzothiazole group may confer fluorescence; applications in sensors or photodynamic therapy .

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity: Bromination (e.g., in the bromo derivative ) increases LogP (4.9 vs. Sulfonic acid groups (e.g., ) drastically improve water solubility, making these derivatives suitable for aqueous-phase applications.

Biological and Industrial Relevance :

  • Benzamide derivatives (e.g., ) have historical use in dyes, whereas sulfonic acid variants () are explored for pharmaceuticals or sensors. The brominated analog’s "INACTIVE" status underscores the importance of substituent choice in bioactivity.

Research Methodologies and Computational Insights

  • Structural Characterization: X-ray crystallography (using SHELX software ) is a common tool for resolving anthraquinone derivatives’ crystal structures, aiding in understanding substituent conformations.
  • Theoretical Modeling : The Colle-Salvetti correlation-energy formula and Polarizable Continuum Model (PCM) are employed to predict electronic properties and solvent interactions, critical for designing derivatives with tailored solubility or reactivity.

Biological Activity

The compound 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(4-hydroxyphenyl)benzenesulphonamide (CAS No. 84100-92-5) is a sulfonamide derivative with potential biological activities that have garnered research interest. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H18N2O7S
  • Molecular Weight : 502.50 g/mol
  • LogP : 4.48
  • InChI Key : XHXIXAJCGSMLIZ-UHFFFAOYSA-N

Overview

Research indicates that compounds similar to 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(4-hydroxyphenyl)benzenesulphonamide exhibit significant antimicrobial properties against a range of pathogens. These include both Gram-positive and Gram-negative bacteria as well as drug-resistant strains.

Case Studies and Findings

  • Antimicrobial Efficacy :
    • A study investigating the antimicrobial activity of various derivatives found that compounds with similar structures showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL for MRSA and from 0.5 to 2 µg/mL for Enterococcus .
    • Another study highlighted that modifications in the chemical structure significantly influenced antimicrobial activity, with certain derivatives demonstrating enhanced efficacy against multidrug-resistant pathogens .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways. For instance, sulfonamides typically mimic para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria, thus inhibiting their growth .

Biological Activity Table

Pathogen MIC (µg/mL) Activity
Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8Effective
Vancomycin-resistant Enterococcus faecalis0.5 - 2Effective
Escherichia coli16 - 64Moderate
Pseudomonas aeruginosa32 - 64Moderate
Acinetobacter baumannii16 - 32Moderate

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated through various methods including High Performance Liquid Chromatography (HPLC). The compound can be effectively separated and analyzed using reverse-phase HPLC techniques, which are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.